molecular formula C16H33O2PS2 B14487572 O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate CAS No. 63811-82-5

O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate

Katalognummer: B14487572
CAS-Nummer: 63811-82-5
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: TTXCKMOPVRQDSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate is a chemical compound with the molecular formula C12H25O2PS2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate involves several steps. One common method includes the reaction of cyclohexylphosphonothioic dichloride with 2-(hexylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioate derivatives.

Wissenschaftliche Forschungsanwendungen

O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Vergleich Mit ähnlichen Verbindungen

O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate can be compared with other similar compounds such as:

    O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate: This compound has a shorter alkyl chain, which can affect its reactivity and biological activity.

    O-Ethyl S-[2-(methylsulfanyl)ethyl] cyclohexylphosphonothioate: The presence of a methyl group instead of a hexyl group can lead to differences in solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

63811-82-5

Molekularformel

C16H33O2PS2

Molekulargewicht

352.5 g/mol

IUPAC-Name

[ethoxy(2-hexylsulfanylethylsulfanyl)phosphoryl]cyclohexane

InChI

InChI=1S/C16H33O2PS2/c1-3-5-6-10-13-20-14-15-21-19(17,18-4-2)16-11-8-7-9-12-16/h16H,3-15H2,1-2H3

InChI-Schlüssel

TTXCKMOPVRQDSR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCSCCSP(=O)(C1CCCCC1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.